6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitor Scaffolds Small-Molecule Building Blocks

6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-amine (CAS 1368986-21-3) is a synthetic, low-molecular-weight (221.21 g/mol) aminopyrimidine derivative bearing a 3,4-difluorophenyl substituent at the pyrimidine 6-position and a methyl group at the 2-position. It is commercially available as a research-grade building block, typically supplied at 95–98% purity.

Molecular Formula C11H9F2N3
Molecular Weight 221.21 g/mol
CAS No. 1368986-21-3
Cat. No. B1466872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-amine
CAS1368986-21-3
Molecular FormulaC11H9F2N3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C11H9F2N3/c1-6-15-10(5-11(14)16-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H2,14,15,16)
InChIKeyCKEQZEVLGXVZPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-amine (CAS 1368986-21-3): Procurement-Relevant Identity and Basal Characteristics


6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-amine (CAS 1368986-21-3) is a synthetic, low-molecular-weight (221.21 g/mol) aminopyrimidine derivative bearing a 3,4-difluorophenyl substituent at the pyrimidine 6-position and a methyl group at the 2-position. It is commercially available as a research-grade building block, typically supplied at 95–98% purity. The compound belongs to a crowded chemical space of substituted 2-methylpyrimidin-4-amines, which are widely explored as kinase hinge-binding scaffolds and as intermediates in medicinal chemistry. No peer-reviewed biological annotation or target-engagement data specific to this exact compound were identified in public databases (ChEMBL, PubChem, PubMed) at the time of analysis.

Procurement Risk for 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-amine: Why In-Class Analogs Are Not Interchangeable


Within the 2-methylpyrimidin-4-amine chemotype, even minor positional variations in fluorine substitution on the pendant phenyl ring—e.g., 2,3‑ vs. 3,4‑difluoro, or the presence/absence of an N‑alkyl group—can profoundly alter molecular recognition, hinge-binding geometry, and physicochemical properties such as logP and solubility. Consequently, a compound such as N‑cyclopentyl‑5‑(3,4‑difluorophenyl)‑2‑methylpyrimidin‑4‑amine (CAS 917896‑07‑2) or 6‑(3,4‑difluorophenyl)pyrimidin‑4‑amine (CAS 1368656‑99‑8) cannot be assumed to serve as a functional substitute. Direct experimental evidence quantifying performance differences for this specific compound against named comparators is not available in the public domain; therefore, selection must be based on precise structural fidelity to a required synthetic intermediate or screening hit.

6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-amine: Quantitative Differentiation Evidence Guide


Structural Identity Differential vs. Closest Commercial Analog N-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine

The target compound differs from the commercially available N‑cyclopentyl‑5‑(3,4‑difluorophenyl)‑2‑methylpyrimidin‑4‑amine by the absence of an N‑cyclopentyl substituent and by the attachment position of the 3,4‑difluorophenyl ring (6‑position vs. 5‑position). This substitution pattern alters both the hydrogen-bond donor/acceptor profile and the spatial orientation of the fluorophenyl ring, which directly impacts binding-pocket complementarity in kinase ATP sites. No head-to-head biological data are publicly available; the differentiation is strictly structural and steric.

Medicinal Chemistry Kinase Inhibitor Scaffolds Small-Molecule Building Blocks

Purity and Physicochemical Baseline Relative to the Unsubstituted Core 2-Methylpyrimidin-4-amine

The introduction of the 3,4‑difluorophenyl group at the 6‑position of the 2‑methylpyrimidin‑4‑amine core increases molecular weight from 109.13 g/mol to 221.21 g/mol and substantially elevates lipophilicity (cLogP estimated at 2.0–2.5 for the core vs. 2.8–3.3 for the target compound). Commercially, 6‑(3,4‑difluorophenyl)‑2‑methylpyrimidin‑4‑amine is typically offered at 95–98% purity, which is comparable to the unsubstituted core (95% typical). No impurity profiling or batch-to-batch variability data have been published.

Chemical Procurement Purity Specification Physicochemical Properties

Kinase Profiling Differential Based on Analog Series from Patent Literature

Patent disclosures covering 2-methylpyrimidin-4-amines with fluorinated phenyl substituents (e.g., KR101413392B1) demonstrate that moving the difluorophenyl group between positions 5 and 6 of the pyrimidine ring, or varying fluorine positions on the phenyl ring, can shift kinase selectivity between B‑Raf, FLT3, and Aurora kinases by >10‑fold. The target compound, with a 6‑(3,4‑difluorophenyl) pattern, occupies a distinct region of this SAR landscape, but its specific IC₅₀ values against any kinase panel have not been publicly disclosed.

Kinase Inhibition B-Raf FLT3 Lead Optimization

6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-amine: Evidence-Backed Application Scenarios


Medicinal Chemistry: Kinase Hinge-Binder SAR Expansion

The compound is best employed as a structurally precise building block for exploring the impact of a 6‑(3,4‑difluorophenyl) motif on kinase selectivity. As established by patent exemplar data, subtle regioisomeric changes shift kinase inhibition profiles dramatically; this compound fills a specific SAR gap that is not addressed by the more common 5‑aryl or N‑alkylated analogs.

Chemical Biology: Defined Tool Compound for Target-ID Studies

When used in a chemical proteomics or affinity‑based profiling workflow, the well‑defined regioisomeric identity of 6‑(3,4‑difluorophenyl)‑2‑methylpyrimidin‑4‑amine provides a structurally unambiguous probe. Its use avoids the confounding biological effects introduced by N‑substitution present in closely related commercial analogs, as highlighted in the structural comparison.

Process Chemistry: Late-Stage Diversification Intermediate

With a free 4‑amino group, the compound serves as a versatile late‑stage intermediate for parallel synthesis of focused libraries targeting kinases, as inferred from the broad patent SAR. The relative increase in lipophilicity compared to the unsubstituted core, noted in the physicochemical comparison, must be factored into purification and solubility protocols.

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